(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
MS8815 is a selective enhancer of zeste homolog 2 (EZH2) proteolysis targeting chimera (PROTAC) degrader. It has shown significant inhibition activity for EZH2 with an IC50 value of 8.6 nM . MS8815 is primarily used for research in triple-negative breast cancer (TNBC) due to its ability to degrade EZH2, a protein overexpressed in various cancers .
Preparation Methods
This technology involves the creation of a molecule that can recruit an E3 ubiquitin ligase to a target protein, leading to its degradation via the ubiquitin-proteasome system . The synthetic route for MS8815 involves the coupling of a ligand for EZH2 with a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
MS8815 undergoes several types of chemical reactions, including:
Oxidation: MS8815 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.
Substitution: MS8815 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MS8815 has a wide range of scientific research applications, including:
Mechanism of Action
MS8815 exerts its effects by recruiting the VHL E3 ubiquitin ligase to EZH2, leading to the ubiquitination and subsequent degradation of EZH2 via the proteasome . This degradation process reduces the levels of EZH2 in cells, thereby inhibiting its oncogenic functions. The molecular targets involved in this process include the EZH2 protein and the VHL E3 ligase .
Comparison with Similar Compounds
MS8815 is unique compared to other similar compounds due to its high selectivity and potency in degrading EZH2. Similar compounds include:
PROTAC YM281: Another EZH2 degrader that recruits the VHL E3 ligase but has shown less potency compared to MS8815.
EPZ-6438: An EZH2 inhibitor that does not degrade the protein but inhibits its catalytic activity.
MS8815 stands out due to its ability to effectively degrade EZH2 and suppress the growth of TNBC cells, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C65H87N9O8S |
---|---|
Molecular Weight |
1154.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H87N9O8S/c1-9-73(51-25-31-82-32-26-51)55-35-50(34-53(44(55)4)61(78)67-38-54-42(2)33-43(3)69-62(54)79)48-21-19-47(20-22-48)39-71-27-29-72(30-28-71)58(77)16-14-12-10-11-13-15-57(76)70-60(65(6,7)8)64(81)74-40-52(75)36-56(74)63(80)66-37-46-17-23-49(24-18-46)59-45(5)68-41-83-59/h17-24,33-35,41,51-52,56,60,75H,9-16,25-32,36-40H2,1-8H3,(H,66,80)(H,67,78)(H,69,79)(H,70,76)/t52-,56+,60-/m1/s1 |
InChI Key |
AOIZISCRIVNZJJ-XWJFFXCMSA-N |
Isomeric SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Origin of Product |
United States |
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